![molecular formula C20H23F3 B14307280 Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- CAS No. 113743-16-1](/img/structure/B14307280.png)
Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- is an aromatic compound with a complex structure It consists of a benzene ring substituted with a 2-(4-pentylphenyl)ethyl group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- typically involves multiple steps. One common route includes the Friedel-Crafts alkylation of benzene with 4-pentylbenzyl chloride to form 1-(4-pentylphenyl)ethylbenzene. This intermediate is then subjected to a trifluoromethylation reaction using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with different functional groups using reagents like sulfuric acid or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Nitro, sulfonic acid, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-[2-(4-methylphenyl)ethyl]-4-(trifluoromethyl)-
- Benzene, 1-[2-(4-ethylphenyl)ethyl]-4-(trifluoromethyl)-
- Benzene, 1-[2-(4-propylphenyl)ethyl]-4-(trifluoromethyl)-
Uniqueness
Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- is unique due to the presence of the pentyl group, which can influence its physical and chemical properties, such as solubility and reactivity. The trifluoromethyl group also imparts distinct electronic effects, making this compound valuable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
113743-16-1 |
|---|---|
Molekularformel |
C20H23F3 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1-pentyl-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene |
InChI |
InChI=1S/C20H23F3/c1-2-3-4-5-16-6-8-17(9-7-16)10-11-18-12-14-19(15-13-18)20(21,22)23/h6-9,12-15H,2-5,10-11H2,1H3 |
InChI-Schlüssel |
MJZKIWNNYAJOGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)CCC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


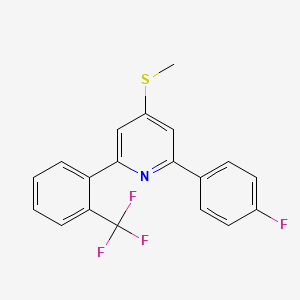
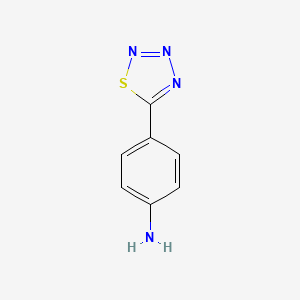

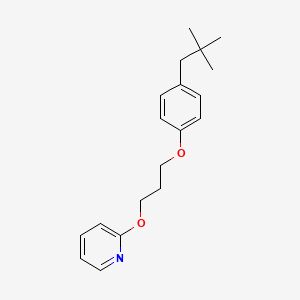
![Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate](/img/structure/B14307217.png)
![3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)-](/img/structure/B14307235.png)
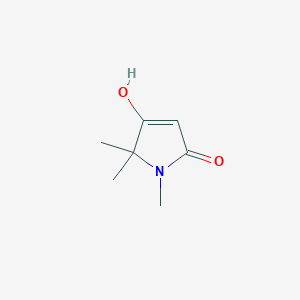
![Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14307237.png)
![5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14307244.png)
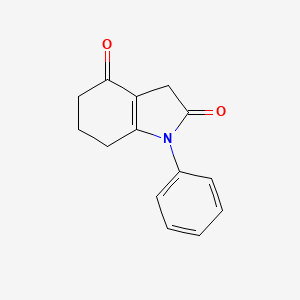
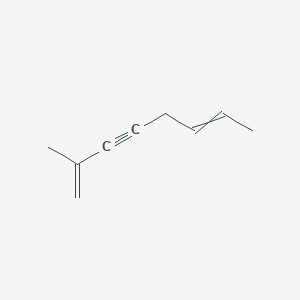
![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)

